2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Description

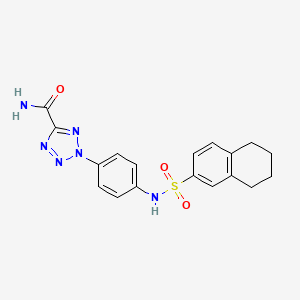

This synthetic compound features a tetrahydronaphthalene core linked to a sulfonamido group and a tetrazole-5-carboxamide moiety. The tetrazole ring is a nitrogen-rich heterocycle often employed as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs provide insights into its design rationale and comparative properties .

Properties

IUPAC Name |

2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c19-17(25)18-20-23-24(21-18)15-8-6-14(7-9-15)22-28(26,27)16-10-5-12-3-1-2-4-13(12)11-16/h5-11,22H,1-4H2,(H2,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIVSRJSCWHCJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H18N4O2S

- Molecular Weight : 342.41 g/mol

The synthesis typically involves multiple steps:

- Formation of Tetrahydronaphthalene : Hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene.

- Sulfonation : Introduction of the sulfonamide group.

- Tetrazole Formation : Reaction with appropriate reagents to form the tetrazole ring.

- Amidation : Coupling with carboxylic acid derivatives to yield the final product.

Biological Activity Overview

Research indicates that tetrazole derivatives exhibit a wide range of biological activities:

- Antimicrobial Properties : Studies have shown that compounds containing tetrazole rings can inhibit the growth of various bacterial strains. For instance, modifications in the structure can enhance antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The compound's structural features may influence its ability to induce apoptosis in cancer cells. In vitro assays have demonstrated that related tetrazole derivatives possess significant cytotoxic effects against multiple cancer cell lines .

- Anti-inflammatory Effects : Some tetrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibition of E. coli and S. aureus growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Anticancer Evaluation

In a study evaluating the antiproliferative effects of various tetrazole derivatives, compounds similar to this compound showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A series of experiments tested the antimicrobial efficacy of tetrazole derivatives against clinically relevant pathogens. The results revealed that certain modifications in the tetrazole structure led to enhanced activity against resistant strains of bacteria .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its structural motifs that can interact with biological targets. Research indicates that derivatives of tetrazole compounds exhibit various pharmacological activities including:

- Antimicrobial Properties : Studies have demonstrated that tetrazole derivatives can inhibit bacterial growth and have antifungal effects .

- Anti-inflammatory Activity : The sulfonamide group within the compound can contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Biochemistry

In biochemical applications, the compound's ability to modulate enzyme activity has been explored:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition can be leveraged for therapeutic purposes in conditions like glaucoma and edema .

- Receptor Modulation : The tetrazole ring may interact with specific receptors in the central nervous system, potentially leading to developments in neuropharmacology .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Synthesis : The incorporation of tetrazole and sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties .

- Sensors : Research indicates that compounds with tetrazole structures can be utilized in sensor technologies due to their electrochemical properties .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Naphthalene Sulfonamido Groups

- 3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (): Structural Differences: Replaces the tetrazole ring with a pyrazole and includes bromo/chloro substituents. Functional Impact: Halogens may enhance binding affinity to hydrophobic enzyme pockets. The pyrazole ring offers moderate acidity compared to the tetrazole’s stronger hydrogen-bonding capacity. Synthesis: Uses NaH/THF for sulfonamide coupling, suggesting reactivity differences due to substituent steric effects .

2.2 Thiazole-5-Carboxamide Derivatives ():

- Ethyl 4-Methyl-2-(Naphthalen-2-yl) Thiazole-5-Carboxylate (): Structural Differences: Substitutes tetrazole with a thiazole ring and ester group. Synthesis: Achieves 79% yield via DMF/NaSH-mediated reactions, highlighting efficient methodologies for naphthalene-thiazole hybrids .

2.3 Natural Sesquiterpenes with Octahydronaphthalene Cores ():

- Compound 1 (柯拉斯那酸 A): A novel octahydronaphthalene-derived sesquiterpene with acetylcholinesterase inhibitory activity. Structural Differences: Complex bicyclic framework vs. the synthetic compound’s planar tetrahydronaphthalene. Functional Impact: Natural products prioritize stereochemical complexity for enzyme inhibition, whereas synthetic analogs optimize modularity for drug design .

Key Comparative Data

Research Implications

- Tetrazole vs. Thiazole/Pyrazole : The tetrazole’s superior hydrogen-bonding capacity may enhance target engagement compared to thiazoles or pyrazoles. However, thiazole derivatives (e.g., ) demonstrate higher synthetic efficiency.

- Halogenation vs. Natural Complexity : Synthetic halogenation () improves lipophilicity for membrane penetration, whereas natural sesquiterpenes () rely on stereochemistry for selectivity.

- Knowledge Gaps: Empirical data on the target compound’s enzymatic activity, toxicity, and pharmacokinetics are critical for further validation.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide, and how are intermediates validated? A: The compound is typically synthesized via multi-step routes involving:

- Sulfonamide coupling : Reacting tetrahydronaphthalene-2-sulfonyl chloride with aniline derivatives to form the sulfonamide intermediate .

- Tetrazole cyclization : Using sodium azide (NaN₃) in tetrahydrofuran (THF) under controlled temperatures (e.g., 60–80°C) to form the tetrazole ring from nitrile precursors .

- Carboxamide functionalization : Hydrolysis of esters or direct coupling of carboxylic acids with amines.

Intermediates are validated using TLC for reaction progress and elemental analysis for purity. Final characterization employs IR (to confirm sulfonamide N–H stretches at ~3300 cm⁻¹), ¹H/¹³C NMR (to verify aromatic and tetrahydronaphthalene protons), and mass spectrometry (for molecular ion peaks) .

Advanced Synthesis

Q: How can reaction conditions be optimized to mitigate by-products during tetrazole cyclization? A: Key optimizations include:

- Temperature control : Maintaining 60–70°C to avoid over-cyclization or decomposition .

- Catalyst use : Adding ammonium chloride (NH₄Cl) to accelerate NaN₃-mediated cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .

Advanced monitoring via HPLC or GC-MS helps identify by-products (e.g., triazole isomers), guiding purification by column chromatography .

Basic Characterization

Q: Which spectroscopic techniques are critical for structural confirmation of this compound? A: Essential methods include:

- ¹H NMR : Identifies sulfonamide NH (~10 ppm), tetrazole CH (~8.5 ppm), and tetrahydronaphthalene protons (δ 1.5–2.8 ppm) .

- IR spectroscopy : Confirms sulfonamide S=O (1350–1150 cm⁻¹) and carboxamide C=O (1650–1680 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass (e.g., [M+H]⁺) .

Advanced Characterization

Q: How can tautomeric equilibria in the tetrazole ring complicate NMR interpretation? A: The tetrazole ring exists in dynamic 1H- and 2H-tautomeric forms, causing split peaks or broadening in ¹H NMR. Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows tautomerism, resolving splitting .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish tautomers .

Basic Biological Evaluation

Q: What in vitro assays are used to assess antimicrobial activity? A: Standard assays include:

- Broth microdilution : Determines MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Agar diffusion : Measures zone of inhibition for preliminary screening .

- Resazurin-based viability assays : Quantifies metabolic activity in fungal strains (e.g., C. albicans) .

Advanced Biological Evaluation

Q: How does bioactivity compare to structurally related thiadiazole or oxazole analogs? A: Comparative studies show:

- Enhanced potency : The tetrazole’s electron-withdrawing nature improves target binding vs. oxazole analogs .

- Reduced cytotoxicity : Sulfonamide substitution lowers off-target effects compared to thiadiazole derivatives .

Data from dose-response curves and IC₅₀ calculations (e.g., MTT assays) quantify these differences .

Computational Methods

Q: What docking strategies predict interactions with bacterial dihydrofolate reductase (DHFR)? A: Protocols include:

- Protein preparation : Fetching DHFR crystal structure (PDB: 1DHF), removing water, adding hydrogens.

- Grid generation : Centering on the active site (coordinates x=15.2, y=–4.5, z=22.1).

- Docking software : AutoDock Vina or Schrödinger Glide, using Lamarckian GA for conformational sampling.

Results correlate with binding free energy scores (ΔG ≤ –8 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Asp27, Leu5) .

SAR Analysis

Q: Which structural features enhance antimicrobial activity? A: Key SAR findings:

- Tetrazole ring : Essential for H-bonding with DHFR’s Thr121 .

- Tetrahydronaphthalene moiety : Hydrophobic interactions improve membrane penetration .

- Sulfonamide group : Electron-deficient sulfur enhances target affinity .

Modifying substituents on the phenyl ring (e.g., halogens) further optimizes activity .

Advanced SAR

Q: How can modifying the tetrahydronaphthalene moiety improve pharmacokinetics? A: Strategies include:

- Ring saturation : Fully hydrogenated naphthalene reduces metabolic oxidation, enhancing half-life .

- Substituent addition : Introducing methyl groups at C5/C6 positions increases lipophilicity (logP >3.5) for BBB penetration .

In silico ADMET prediction (e.g., SwissADME) guides these modifications .

Stability Studies

Q: What factors influence the compound’s stability in aqueous solution? A: Degradation pathways depend on:

- pH : Hydrolysis of the carboxamide occurs at pH <3 or >10, monitored via HPLC stability-indicating methods .

- Light exposure : Tetrazole rings photosensitive; storage in amber vials at –20°C recommended .

- Oxidation : Sulfonamide sulfur prone to oxidation; antioxidants (e.g., BHT) added to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.